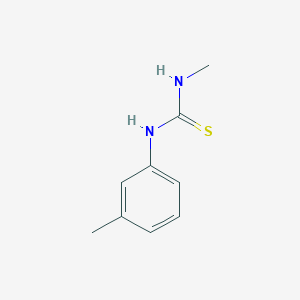

1-Methyl-3-(3-methylphenyl)thiourea

描述

Contextual Significance of Substituted Thioureas in Organic and Medicinal Chemistry

Thiourea (B124793) derivatives, a class of organosulfur compounds, have garnered significant attention across various disciplines of chemistry, including medicinal, organic, and analytical fields. researchgate.net Structurally similar to ureas with the oxygen atom replaced by sulfur, these compounds exhibit markedly different chemical properties. researchgate.net The thiourea scaffold, with the general formula (R₁R₂N)(R₃R₄N)C=S, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This is largely due to its ability to form stable hydrogen bonds with biological targets like proteins and enzymes, a crucial interaction for therapeutic activity. nih.gov

The versatility of the thiourea framework allows for easy modification of the nitrogen substituents (R groups), leading to a vast library of mono-, di-, tri-, and tetra-substituted derivatives. tandfonline.com This structural diversity is central to their wide range of biological activities, which include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties, among others. mdpi.com In addition to their medicinal applications, thiourea derivatives serve as vital intermediates in the synthesis of various heterocyclic compounds and are used as organocatalysts. tandfonline.commdpi.com Their ability to coordinate with metal ions also makes them valuable in coordination chemistry and as sensors for heavy metals. researchgate.netnih.gov

The incorporation of a thiourea group can enhance the physicochemical properties of a molecule, such as its solubility and biological activity. acs.org For instance, acyl thioureas, which combine carbonyl and thiocarbonyl groups, are excellent building blocks for discovering new anti-infective drug candidates. mdpi.com Furthermore, introducing specific substituents, such as electron-withdrawing groups, can increase the acidity of the N-H protons, enhancing the molecule's ability to form hydrogen bonds and thereby boosting its biological efficacy. biointerfaceresearch.com This adaptability makes substituted thioureas a cornerstone for the design and development of new therapeutic agents and functional materials. nih.govmdpi.com

Evolution of Research Interests in Novel Organic Compounds

The focus of organic synthesis has undergone a significant transformation in recent years, moving beyond the mere creation of molecules to the efficient and precise design of compounds with specific functions. mdpi.comnano-ntp.com There is a clear and growing trend toward developing new molecules that can improve human quality of life, leading to novel therapeutics and advanced materials. acs.orgresearchgate.net This evolution is driven by the need to address complex challenges in medicine and technology, demanding compounds that are not only effective but also environmentally responsible. researchgate.net

Modern organic synthesis increasingly integrates principles of green chemistry and "PASE" (pot, atom, and step economy), emphasizing efficiency and sustainability. mdpi.com This includes the use of enzyme catalysis, photocatalysis, and microwave-assisted synthesis to create complex molecules with minimal waste. acs.orgresearchgate.net There is also a rising interest in using computational tools, machine learning, and artificial intelligence to design and optimize synthetic pathways and predict the properties of new molecules, accelerating the discovery process. researchgate.net

In this context, versatile "building blocks" or scaffolds that can be readily functionalized to produce a wide array of derivatives are essential. mdpi.com Thiourea derivatives fit perfectly within this modern paradigm. nih.gov Their facile synthesis and the ease with which their structures can be modified allow researchers to systematically investigate structure-activity relationships. tandfonline.com The broad spectrum of biological activities exhibited by thioureas makes them ideal candidates for drug discovery programs targeting a range of diseases. mdpi.commdpi.com As research continues to focus on creating functional molecules with high precision, the adaptable and multifaceted nature of the thiourea scaffold ensures its continued relevance in the development of novel organic compounds. mdpi.com

Research Focus on 1-Methyl-3-(3-methylphenyl)thiourea: Aims and Scope

Within the broad class of thiourea derivatives, specific compounds are often synthesized to explore the nuanced effects of particular substituent patterns on the molecule's properties. The compound This compound is a disubstituted thiourea that has been a subject of specific chemical investigation. Research into this molecule and its close analogs aims to understand how the placement of methyl groups on both the phenyl ring and the thiourea nitrogen influences its structural and potential biological characteristics.

The synthesis of related thiourea compounds, such as 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, has been reported through the reaction of a substituted hydrazine (B178648) with an isothiocyanate. mdpi.com For example, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involved reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate in acetone. mdpi.com This common synthetic route is often employed for creating asymmetrically substituted thioureas.

Structural analysis of these compounds is a primary research goal. For instance, X-ray crystallography on the related molecule 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea revealed that the molecule exists as the thioamide tautomer in the solid state and features an intramolecular N-H···N hydrogen bond. mdpi.com Similarly, studies on 3-acetyl-1-(3-methylphenyl)thiourea, which shares the 3-methylphenyl group, have detailed its crystal structure, hydrogen bonding patterns, and the relative orientation of its functional groups. nih.gov These detailed structural studies provide fundamental data on how substituents affect molecular conformation, which is crucial for understanding potential interactions with biological targets.

The scope of research on such compounds often includes spectroscopic characterization and evaluation of their chemical and biological relevance. While specific biological activity data for This compound is not detailed in the provided results, the broader context of thiourea research suggests that it would be a candidate for screening in various assays, such as antimicrobial, anticancer, or enzyme inhibition studies. researchgate.netnih.gov

Table 1: Physicochemical and Crystallographic Data for Related Thiourea Derivatives

This table presents data for compounds structurally related to this compound, providing insight into the types of data generated during its research.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Crystal System | Space Group | Ref. |

| 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | C₁₅H₁₇N₃S | 271.38 | 159.5–161.7 | Monoclinic | P2₁/c | mdpi.com |

| 3-Acetyl-1-(3-methylphenyl)thiourea | C₁₀H₁₂N₂OS | 208.28 | Not specified | Monoclinic | P2₁/c | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-7-4-3-5-8(6-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAZBJCORJAGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402841 | |

| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-89-1 | |

| Record name | NSC131961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-3-(3-methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 Methyl 3 3 Methylphenyl Thiourea

Overview of Synthetic Routes to N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a well-established area of organic chemistry, with several reliable methods available. The most prevalent and versatile approach involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govorgsyn.orgnih.gov This method is widely employed due to its high efficiency, atom economy, and the commercial availability of a vast array of isothiocyanates and amines. The reaction is typically straightforward, proceeding via the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com

Another common strategy for the preparation of N,N'-disubstituted thioureas, particularly symmetrical ones, utilizes carbon disulfide as the thiocarbonyl source. nih.gov In this method, an amine reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt as an intermediate. This intermediate can then be desulfurized in situ or in a separate step to yield the corresponding isothiocyanate, which subsequently reacts with another molecule of the amine to produce the thiourea (B124793). nih.gov Variations of this method allow for the synthesis of unsymmetrical thioureas by carefully controlling the reaction conditions and the stoichiometry of the reactants.

More recent advancements in synthetic methodology include the use of mechanochemistry, which involves the grinding of solid reactants to initiate a chemical reaction, often in the absence of a solvent. nih.gov This technique has been successfully applied to the synthesis of N,N'-disubstituted thioureas, offering advantages such as reduced reaction times and improved yields. Additionally, various catalytic systems, including the use of iodine or phase-transfer catalysts, have been developed to enhance the efficiency and scope of thiourea synthesis. nih.govresearchgate.net

Detailed Synthetic Protocol for 1-Methyl-3-(3-methylphenyl)thiourea

The synthesis of this compound is most effectively achieved through the reaction of methylamine (B109427) with 3-methylphenyl isothiocyanate. This protocol outlines the key steps, from precursor selection to the purification of the final product.

Precursor Selection and Preparation

The primary precursors for the synthesis of this compound are methylamine and 3-methylphenyl isothiocyanate.

Methylamine (CH₃NH₂) : This is the simplest primary amine and is commercially available as a solution in water, ethanol (B145695), or tetrahydrofuran (B95107), or as its hydrochloride salt. For the synthesis of the target thiourea, an aqueous or alcoholic solution of methylamine can be used directly.

3-Methylphenyl isothiocyanate (m-tolyl isothiocyanate) : This aryl isothiocyanate is also commercially available. Alternatively, it can be synthesized in the laboratory from 3-methylaniline (m-toluidine) through various methods, such as the reaction with thiophosgene (B130339) or by the decomposition of a dithiocarbamate salt formed from the reaction of 3-methylaniline with carbon disulfide.

The selection of high-purity precursors is crucial for obtaining a clean product and simplifying the purification process.

Optimization of Reaction Conditions and Yield

The reaction between methylamine and 3-methylphenyl isothiocyanate is typically a high-yielding process. However, optimization of reaction conditions can further improve the efficiency and purity of the product.

| Parameter | Condition | Rationale |

| Solvent | Aprotic solvents such as acetone, tetrahydrofuran (THF), or acetonitrile (B52724) are commonly used. | These solvents effectively dissolve the reactants without participating in the reaction. |

| Temperature | The reaction is often carried out at room temperature, although gentle heating may be applied to accelerate the reaction rate. | The reaction is generally exothermic, and excessive heating is usually unnecessary. |

| Stoichiometry | A slight excess of the more volatile reactant, methylamine, may be used to ensure complete consumption of the isothiocyanate. | This can drive the reaction to completion and maximize the yield based on the limiting reagent. |

| Reaction Time | The reaction progress can be monitored by Thin Layer Chromatography (TLC). | Completion is typically observed within a few hours. |

A typical laboratory procedure would involve the dropwise addition of a solution of 3-methylphenyl isothiocyanate in a suitable solvent to a stirred solution of methylamine. The reaction mixture is then stirred at room temperature until TLC analysis indicates the complete consumption of the starting materials.

Purification and Isolation Techniques

Upon completion of the reaction, the product, this compound, can be isolated and purified using standard laboratory techniques.

Work-up : If the reaction is performed in a water-miscible solvent, the product may precipitate directly from the reaction mixture upon completion. If not, the solvent can be removed under reduced pressure. The resulting crude product can then be washed with a non-polar solvent like hexane (B92381) to remove any unreacted isothiocyanate.

Recrystallization : This is the most common and effective method for purifying solid thiourea derivatives. mdpi.com A suitable solvent or solvent system for recrystallization would be one in which the thiourea has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water is often a good choice.

Column Chromatography : If recrystallization does not yield a product of sufficient purity, silica (B1680970) gel column chromatography can be employed. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) would be used as the eluent, with the polarity gradually increased to elute the product.

The purity of the final product can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy. nih.gov

Mechanistic Insights into the Formation of this compound

The formation of this compound from methylamine and 3-methylphenyl isothiocyanate proceeds through a well-understood nucleophilic addition mechanism. mdpi.com

The key steps of the mechanism are as follows:

Nucleophilic Attack : The nitrogen atom of methylamine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 3-methylphenyl isothiocyanate.

Intermediate Formation : This nucleophilic attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom of the former methylamine is positively charged, and the sulfur atom of the former isothiocyanate group carries a negative charge.

Proton Transfer : A rapid intramolecular or intermolecular proton transfer then occurs from the positively charged nitrogen atom to the negatively charged sulfur atom. This step neutralizes the charges and leads to the formation of the stable thiourea product.

The reaction is generally considered to be a "click-type" reaction due to its high efficiency, simple reaction conditions, and the formation of a single product with high atom economy. nih.gov The driving force for the reaction is the formation of the thermodynamically stable thiourea linkage. The presence of an electron-donating methyl group on the phenyl ring of the isothiocyanate has a minor electronic effect on the reaction rate compared to the steric accessibility of the isothiocyanate carbon.

Advanced Spectroscopic and Crystallographic Investigations of 1 Methyl 3 3 Methylphenyl Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 1-Methyl-3-(3-methylphenyl)thiourea, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide unambiguous confirmation of its constitution and connectivity.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum is expected to reveal distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the nuclei. The predicted ¹H NMR spectral data are summarized in the table below.

Aromatic Protons (H-2', H-4', H-5', H-6') : The four protons on the 3-methylphenyl ring would appear as a complex multiplet pattern in the aromatic region, typically between δ 7.0-7.5 ppm. The substitution pattern prevents simple first-order splitting.

NH Protons : Two distinct signals for the N-H protons are anticipated. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They would likely appear as broad singlets in the range of δ 8.0-10.0 ppm. The NH proton adjacent to the methyl group may show coupling to the methyl protons, appearing as a quartet if exchange is slow.

N-Methyl Protons (N-CH₃) : The protons of the N-methyl group are expected to appear as a doublet around δ 3.0-3.2 ppm, resulting from coupling with the adjacent N-H proton (³J-coupling).

Aryl-Methyl Protons (Ar-CH₃) : The methyl group attached to the phenyl ring is predicted to produce a sharp singlet at approximately δ 2.3-2.4 ppm, a typical region for aryl methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 7.0 - 7.5 | Multiplet (m) | 4H |

| NH (Aryl) | ~8.5 - 9.5 | Broad Singlet (br s) | 1H |

| NH (Methyl) | ~8.0 - 9.0 | Broad Quartet (br q) | 1H |

| N-CH₃ | ~3.1 | Doublet (d) | 3H |

| Ar-CH₃ | ~2.4 | Singlet (s) | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For related methylbenzoylthiourea derivatives, the thiocarbonyl (C=S) carbon appears around δ 180 ppm. analis.com.my Studies on similar N-aryl thioureas show this is a characteristic chemical shift. rsc.org

Thiocarbonyl Carbon (C=S) : The most deshielded carbon is the thiocarbonyl carbon, which is expected to resonate at approximately δ 180-183 ppm. analis.com.myrsc.orgiucr.org

Aromatic Carbons : The six carbons of the phenyl ring are expected to appear in the δ 120-140 ppm region. The carbon attached to the nitrogen (C-1') and the carbon bearing the methyl group (C-3') will have distinct chemical shifts from the others due to substitution effects.

N-Methyl Carbon (N-CH₃) : The carbon of the N-methyl group is predicted to have a chemical shift in the range of δ 30-35 ppm.

Aryl-Methyl Carbon (Ar-CH₃) : The aryl methyl carbon is expected to appear further upfield, around δ 20-22 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 183 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic C-H | 120 - 130 |

| N-CH₃ | 30 - 35 |

| Ar-CH₃ | 20 - 22 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between scalar-coupled protons. It would be particularly useful in tracing the connectivity within the aromatic ring system, showing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for the N-CH₃, Ar-CH₃, and each aromatic C-H pair.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. savemyexams.commsu.edu The expected vibrational frequencies for this compound are listed below, based on data for thiourea (B124793) and its derivatives. nist.govrasayanjournal.co.in

N-H Stretching : A broad absorption band is expected in the IR spectrum between 3150 and 3350 cm⁻¹ due to the stretching vibrations of the two N-H groups. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching : Aromatic C-H stretching vibrations typically appear as sharp peaks above 3000 cm⁻¹, while aliphatic C-H stretching from the two methyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹). savemyexams.com

Thioamide Bands : The thiourea core gives rise to several characteristic coupled vibrations, often called thioamide bands. These are complex modes with contributions from C-N stretching, N-H bending, and C=S stretching. Significant bands are expected in the 1300-1550 cm⁻¹ region (with strong C-N stretch and N-H bend character) and in the 700-850 cm⁻¹ region (with more C=S stretching character). analis.com.my

Aromatic C=C Stretching : Vibrations from the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H stretch | 3150 - 3350 | Medium-Strong, Broad (IR) |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak (IR) |

| Aliphatic C-H stretch | 2850 - 2950 | Medium (IR) |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| Thioamide II (C-N str, N-H bend) | 1350 - 1550 | Strong (IR) |

| Thioamide III (C=S str, C-N str) | 700 - 850 | Medium-Strong (IR) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₂N₂S, corresponding to a molecular weight of 180.27 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 180. Subsequent fragmentation can occur through several pathways. The fragmentation of 1-substituted-3-phenyl-2-thioureas often involves cleavage of the C-N bonds of the thiourea core. acs.org

Expected fragmentation pathways include:

McLafferty-type rearrangement : Leading to the formation of 3-methylphenyl isothiocyanate (m/z 149) and methylamine (B109427) (m/z 31).

Alpha-cleavage : Cleavage of the N-phenyl bond to produce a fragment corresponding to the 3-methylaniline radical cation (m/z 107).

Cleavage of the N-methyl bond : Resulting in the formation of a methyl isothiocyanate radical cation (m/z 73).

Loss of a hydrogen sulfide (B99878) radical (•SH) or hydrogen sulfide (H₂S) from the molecular ion.

| m/z | Predicted Fragment Ion |

|---|---|

| 180 | [C₉H₁₂N₂S]⁺˙ (Molecular Ion) |

| 149 | [CH₃-C₆H₄-NCS]⁺˙ |

| 107 | [CH₃-C₆H₄-NH₂]⁺˙ |

| 73 | [CH₃-NCS]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic thioureas typically exhibit two main absorption bands. analis.com.my The chromophores in this compound are the 3-methylphenyl group and the thiocarbonyl (C=S) group.

π→π Transition: A high-intensity absorption band is expected at a shorter wavelength, typically around 240-260 nm. This corresponds to the π→π electronic transitions within the conjugated system of the phenyl ring and the thiourea moiety. Benzene (B151609) itself has a broad absorption around 254 nm. libretexts.org

n→π Transition: A lower-intensity absorption band is predicted at a longer wavelength, likely in the 280-300 nm range. This band is attributed to the n→π transition of the non-bonding electrons on the sulfur atom of the thiocarbonyl group. For thiourea, the lower cutoff wavelength is around 241 nm. rasayanjournal.co.in

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π | ~250 | Phenyl ring / Thiourea |

| n → π | ~290 | C=S (Thiocarbonyl) |

Computational and Theoretical Chemistry of 1 Methyl 3 3 Methylphenyl Thiourea

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a standard and effective method for investigating the electronic properties of molecules. tjnpr.orgmdpi.com DFT studies on thiourea (B124793) derivatives often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For substituted thiourea compounds, DFT calculations help in understanding how different functional groups influence the electronic distribution and energy levels. While specific DFT data for 1-Methyl-3-(3-methylphenyl)thiourea is not extensively available in dedicated studies, research on structurally similar compounds, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, has shown a good correlation between a modest HOMO-LUMO energy gap and biological activity. mdpi.com In these related compounds, the distribution of HOMO and LUMO is typically spread across the molecule, with significant contributions from the thiourea and phenyl moieties.

Table 1: Representative DFT-Calculated Parameters for a Thiourea Derivative Note: This table presents hypothetical data for this compound based on typical values found for similar thiourea derivatives, as specific data for this compound is not readily available.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

While DFT is widely used, Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide alternative approaches for calculating electronic properties. HF theory is a fundamental ab initio method that, while computationally less intensive than post-HF methods, does not account for electron correlation as comprehensively. Post-HF methods offer higher accuracy by including electron correlation effects, which can be important for a precise description of molecular properties.

In the context of thiourea derivatives, these methods can be employed to refine the understanding of their electronic structure. For instance, calculations can provide accurate predictions of ionization potentials, electron affinities, and dipole moments. However, the computational cost of post-HF methods often limits their application to smaller systems. For a molecule like this compound, HF and DFT methods are more commonly applied for initial investigations.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. These techniques are instrumental in drug discovery and development. nih.govresearchgate.net

Molecular docking studies on thiourea derivatives have been performed to investigate their potential as inhibitors of various enzymes. mdpi.comresearchgate.net For example, research on 1-benzoyl-3-methylthiourea derivatives has shown their potential as inhibitors of ribonucleotide reductase, an enzyme involved in cancer. researchgate.netunair.ac.id

In a typical docking study, the 3D structure of the ligand, this compound, would be placed into the active site of a target protein. The simulation then predicts the preferred binding orientation and affinity of the ligand. These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For thiourea derivatives, the sulfur and nitrogen atoms of the thiourea group are often key sites for hydrogen bonding with amino acid residues in the target's active site. mdpi.com

Table 2: Potential Interacting Residues in a Hypothetical Enzyme Active Site This table illustrates the types of interactions that could be predicted for this compound in a hypothetical enzyme active site, based on studies of similar compounds.

| Interacting Residue | Interaction Type |

| Arginine | Hydrogen Bond |

| Alanine (B10760859) | Hydrogen Bond |

| Phenylalanine | Hydrophobic Interaction |

| Leucine | van der Waals |

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The presence of rotatable bonds, such as those connecting the phenyl ring and the thiourea group, allows the molecule to adopt various conformations.

In the crystal structure of the related compound 3-acetyl-1-(3-methylphenyl)thiourea, the conformation of the two N-H bonds is anti to each other, and the amide C=O and C=S bonds are also in an anti-conformation. nih.gov The dihedral angle between the benzene (B151609) ring and the side chain is relatively small, indicating a somewhat planar arrangement. nih.gov Such studies provide valuable information on the preferred geometry of the molecule, which is essential for accurate molecular docking simulations.

Molecular dynamics simulations can further explore the conformational landscape and stability of the ligand-protein complex over time. These simulations provide a dynamic view of the interactions and can help to assess the stability of the predicted binding mode.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For thiourea derivatives, key spectroscopic techniques include Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an FTIR spectrum. For example, in 3-acetyl-1-(3-methylphenyl)thiourea, characteristic absorption bands for N-H, C=O, C-N, and C=S stretching have been experimentally observed and can be correlated with calculated frequencies. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra of thiourea derivatives. researchgate.net

Structure-Energy Relationship Analysis

The relationship between the three-dimensional structure of a molecule and its potential energy is a cornerstone of computational and theoretical chemistry. For this compound, this analysis involves understanding how conformational changes, such as bond rotations, influence the molecule's stability. While specific experimental data for this exact molecule is not extensively available in public literature, a comprehensive understanding can be built from theoretical principles and computational studies of analogous thiourea derivatives. The structure-energy relationship is primarily governed by a delicate balance of steric interactions, torsional strain, and non-covalent interactions like hydrogen bonding.

The key rotatable bonds in this compound are the C-N bonds of the thiourea moiety and the C-N bond connecting the phenyl ring. Rotation around these bonds leads to various conformers with different energy levels. The relative stability of these conformers determines the molecule's preferred shape and, consequently, its chemical and physical properties.

A significant aspect of the structure-energy relationship in this compound is the potential for intramolecular hydrogen bonding. The N-H protons can interact with the sulfur atom or the π-system of the phenyl ring, leading to stabilization of certain conformations. The relative orientation of the methyl group on the phenyl ring (meta position) also influences the steric environment around the C-N bond, affecting the rotational barrier and the preferred dihedral angle.

The potential energy surface of this compound can be visualized as a landscape with valleys corresponding to stable conformers (energy minima) and hills corresponding to transition states (energy maxima). The energy difference between these states dictates the conformational dynamics of the molecule at a given temperature.

Below is a representative data table illustrating the hypothetical relative energies of different conformations of this compound, based on general principles observed in related compounds. The energies are given in kilocalories per mole (kcal/mol), relative to the most stable conformer.

| Conformer | Dihedral Angle (C-N-C-S) | Phenyl Ring Orientation | Relative Energy (kcal/mol) |

| Anti-Gauche | 180° | Perpendicular | 0.0 |

| Anti-Eclipsed | 180° | Coplanar | 3.5 |

| Syn-Gauche | 0° | Perpendicular | 1.8 |

| Syn-Eclipsed | 0° | Coplanar | 5.2 |

Coordination Chemistry and Metal Complexation Studies of 1 Methyl 3 3 Methylphenyl Thiourea

Ligand Properties and Chelation Modes of Thiourea (B124793) Derivatives

Thiourea and its derivatives are a versatile class of ligands in coordination chemistry due to the presence of multiple donor sites. mdpi.com The coordination behavior of these ligands is influenced by the nature of the substituents on the nitrogen atoms, the metal ion, and the reaction conditions.

The thiourea moiety, [R¹R²NC(S)NR³R⁴], inherently possesses both a soft donor atom (sulfur) and hard donor atoms (nitrogen). This dual character allows for several modes of coordination with metal centers. mdpi.comutexas.edu

The most common coordination modes for thiourea derivatives are:

Monodentate Coordination: Typically, thiourea ligands coordinate to metal ions as neutral monodentate ligands through the sulfur atom. mdpi.com The sulfur atom is considered a soft base and therefore preferentially binds to soft acid metal centers. This is the most frequently observed bonding mode.

Bidentate Chelation: Thiourea derivatives can also act as bidentate ligands, coordinating through both a nitrogen atom and the sulfur atom to form a chelate ring. mdpi.com This mode of coordination often occurs after the deprotonation of one of the N-H groups, resulting in an anionic N,S-bidentate ligand. uaeu.ac.ae The formation of these chelate rings enhances the stability of the resulting metal complex.

Bridging Coordination: In some instances, the thiourea ligand can bridge two metal centers, typically utilizing the sulfur atom which can bond to two different metal ions.

The specific coordination mode adopted by a thiourea derivative like 1-Methyl-3-(3-methylphenyl)thiourea would depend on factors such as the steric hindrance imposed by the methyl and 3-methylphenyl groups, the electronic properties of the metal ion, and the presence of a base in the reaction mixture to facilitate deprotonation for chelation. mdpi.com The tautomeric equilibrium between the thione (=S) and thiol (-SH) forms can also play a role in its coordination chemistry.

Due to the absence of specific research on this compound, the subsequent sections on the synthesis and spectroscopic characterization of its metal complexes cannot be addressed.

Spectroscopic Characterization of Metal-1-Methyl-3-(3-methylphenyl)thiourea Complexes

NMR Spectroscopy of Diamagnetic Complexes

There is no available literature detailing the Nuclear Magnetic Resonance (NMR) spectroscopic data for diamagnetic metal complexes of this compound. In typical studies of related thiourea complexes, ¹H and ¹³C NMR spectroscopy are used to determine the changes in the chemical environment of the ligand upon coordination to a diamagnetic metal center (e.g., Zn(II), Cd(II), Hg(II), Pt(II)). mdpi.com Coordination through the sulfur atom generally leads to a downfield shift of the C=S carbon resonance in the ¹³C NMR spectrum and changes in the chemical shifts of the N-H and adjacent aromatic and methyl protons in the ¹H NMR spectrum. mdpi.com Without experimental data, a specific analysis for this compound cannot be provided.

X-ray Crystallography of Metal Complexes

No X-ray crystallographic data has been published for any metal complexes containing the this compound ligand. Single-crystal X-ray diffraction is a definitive technique for elucidating the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions. For related thiourea compounds, such studies have revealed a variety of coordination modes, including monodentate S-coordination and bidentate N,S-chelation, leading to different molecular geometries such as tetrahedral or square-planar. mdpi.comnih.gov

Theoretical Investigations of Metal-Ligand Bonding

A search for theoretical investigations, such as Density Functional Theory (DFT) studies, on the metal-ligand bonding in complexes of this compound yielded no specific results. DFT calculations are commonly employed to complement experimental data, offering insights into the electronic structure, stability, and nature of the interaction between the ligand and the metal. uaeu.ac.ae These studies can help rationalize observed geometries and spectroscopic properties by analyzing molecular orbitals, bond orders, and charge distributions. mdpi.com The absence of such studies for this compound means that a computational analysis of its bonding characteristics within a metal complex cannot be presented.

Mechanistic Biological Activity Investigations of 1 Methyl 3 3 Methylphenyl Thiourea

Enzyme Inhibition Mechanisms and Kinetics

The thiourea (B124793) scaffold is a prominent feature in numerous enzyme inhibitors. The biological activity is rooted in the ability of the sulfur and nitrogen atoms to act as hydrogen bond donors and acceptors, as well as to coordinate with metal ions present in enzyme active sites.

Based on extensive research into analogous compounds, 1-methyl-3-(3-methylphenyl)thiourea is predicted to inhibit enzymes from several key families:

Urease: This nickel-containing metalloenzyme is a critical virulence factor for bacteria like Helicobacter pylori and Proteus mirabilis. nih.gov The thiourea functional group is a well-known inhibitor of urease. mdpi.comacs.org

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Various heterocyclic and substituted thiourea derivatives have been reported as inhibitors of these enzymes. nih.gov

Kinases: Certain thiourea derivatives have been shown to inhibit protein kinases, which are crucial for cellular signaling pathways. For instance, some analogs act via inhibition of mitogen-activated protein kinase 2 (MK-2). nih.gov

Kinetic studies of analogous thiourea compounds provide insight into the potential potency and mechanism of inhibition for this compound. Thiourea derivatives have demonstrated inhibition in the micromolar to nanomolar range against various enzymes.

For example, studies on 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids against Jack Bean Urease revealed potent inhibitory activity. Similarly, other thiourea-based scaffolds have shown significant inhibition of bacterial urease. The mode of inhibition is often found to be non-competitive or mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Mode of Inhibition |

|---|---|---|---|---|

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii Urease | 0.39 µM acs.org | N/A | N/A |

| 1-Benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | S. pasteurii Urease | 2.76 µM acs.org | N/A | Non-competitive acs.org |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Colon Cancer Cells (SW620) | N/A | 1.5 µM nih.gov | N/A |

Molecular docking and structural studies of thiourea analogs reveal a common basis for their inhibitory action.

Urease Inhibition: The primary mechanism involves the interaction of the thiourea's sulfur atom with the two nickel ions in the urease active site, effectively chelating them. This is often accompanied by hydrogen bonding between the thiourea's N-H groups and key amino acid residues at the entrance of the active site cavity, such as aspartic acid (Asp363) and alanine (B10760859) (Ala366), which blocks the mobile flap of the enzyme. acs.org This dual interaction anchors the inhibitor firmly, preventing the substrate (urea) from binding.

Cholinesterase Inhibition: For cholinesterases, thiourea derivatives often act as non-competitive inhibitors. nih.gov This suggests they bind to an allosteric site on the enzyme, a location distinct from the active site where acetylcholine binds. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.

Receptor Binding Studies and Allosteric Modulation (Mechanistic Focus)

The thiourea functional group is an excellent hydrogen-bond donor, making it highly effective at binding to anionic species and the anionic portions of larger biological receptors. researchgate.netnih.gov This capability is central to its mechanistic role in receptor interactions.

The two N-H protons on the thiourea moiety are more acidic than their counterparts in urea (B33335), which enhances their ability to form strong, directional hydrogen bonds. nih.gov This allows this compound to act as a neutral receptor for a variety of anions, such as fluoride (B91410) (F⁻), chloride (Cl⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.gov

The binding typically occurs in a 1:1 host-guest complex, where the anion is held within a cleft formed by the receptor molecule. nih.govnih.gov The strength and selectivity of this binding are influenced by the anion's basicity and geometry. For instance, the affinity for halides often follows the order F⁻ > Cl⁻ > Br⁻ > I⁻, which corresponds to the decreasing basicity and charge density of the ions. nih.gov This fundamental binding mechanism could allow this compound to interact with anionic residues (e.g., carboxylate groups of aspartate or glutamate) on protein surfaces, potentially modulating receptor function. While direct evidence for allosteric modulation by this specific compound is absent, this anion-binding capability is a prerequisite for such interactions.

Antimicrobial Mechanisms of Action (Cellular and Molecular Levels)

Thiourea derivatives are known to possess significant antimicrobial properties, particularly against Gram-positive bacteria. The mechanisms are multifaceted, targeting both the structural integrity and metabolic processes of the bacterial cell.

Research on antimicrobial thioureas points to two primary mechanisms of action at the cellular and molecular levels, which are likely relevant for this compound.

Cell Wall Damage: Electron microscopy studies on bacteria treated with thiourea analogs show significant morphological damage. This includes the rupture and breakdown of the bacterial cell wall, leading to the release of cellular contents and cell death. The lipophilic nature of many thiourea derivatives allows them to penetrate the bacterial cell envelope and disrupt its integrity.

Disruption of Metabolic Homeostasis: A more specific molecular mechanism involves interfering with critical metabolic pathways. For example, certain thiourea derivatives have been shown to exert their antibacterial effect against Methicillin-Resistant Staphylococcus aureus (MRSA) by destroying the NAD⁺/NADH homeostasis. This is achieved by down-regulating the expression of genes involved in NAD⁺/NADH metabolism. Disrupting this crucial redox balance cripples the cell's energy production and other vital metabolic functions, ultimately leading to bacterial death.

Fungal Target Interaction (e.g., ergosterol (B1671047) synthesis)

Thiourea derivatives have demonstrated notable antifungal properties, and a primary mechanism of action for many antifungal agents is the disruption of the fungal cell membrane's integrity. nih.gov A critical component of the fungal cell membrane is ergosterol, which is functionally equivalent to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex pathway involving multiple enzymatic steps, and it represents a key target for antifungal drugs. nih.govnih.gov

The general mechanism of many azole antifungal agents involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol. nih.gov Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately increasing membrane permeability and leading to cell lysis and death. nih.gov While direct studies on this compound are limited, research on other thiourea derivatives suggests that they may also interfere with ergosterol biosynthesis. For instance, certain pyrazole-containing fused pyridine (B92270)–pyrimidine derivatives, which share structural motifs with thioureas, have been shown to inhibit ergosterol biosynthesis. acs.org Molecular docking studies of these compounds with sterol 14-alpha demethylase indicate a potential mode of action for their ergosterol inhibition activity. acs.org

Furthermore, the thiourea scaffold itself is recognized as a precursor for various biologically active compounds with antifungal properties. nih.govnih.gov The sulfur and nitrogen atoms in the thiourea moiety are capable of forming hydrogen bonds, which can facilitate interactions with biological targets such as enzymes involved in fungal cell wall and membrane synthesis.

In Vitro Cytotoxicity Mechanisms (Cellular Level)

Substituted thiourea derivatives have been a subject of interest in cancer research due to their confirmed cytotoxic activity against various cancer cell lines. nih.gov Investigations into the mechanisms of this cytotoxicity have revealed that these compounds can induce programmed cell death (apoptosis) and cause a halt in the cell division cycle.

Apoptosis Induction Pathways

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy for many anticancer therapies. springermedizin.de Research on N,N'-diarylthiourea derivatives has shown that these compounds can trigger apoptosis in cancer cells. For example, one study on a diarylthiourea derivative demonstrated its ability to induce both early and late-stage apoptosis in MCF-7 breast cancer cells. nih.gov This process was associated with the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, suggesting the involvement of an intrinsic apoptotic pathway. nih.gov

Further studies on 1,3-disubstituted thiourea analogs have corroborated these findings, showing strong pro-apoptotic activity in human colon cancer cell lines (SW480 and SW620) and leukemia cells (K-562). nih.gov The induction of late apoptosis was particularly significant in these cell lines. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is often implicated. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An imbalance in the ratio of these proteins can lead to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. nih.gov For instance, extracts from Pleurotus sajor-caju, containing ergosterol derivatives, have been shown to induce apoptosis through a p53-associated pathway, leading to an increase in Bax and Caspase-3 expression and a decrease in Bcl-2 expression. nih.gov It is plausible that this compound exerts its cytotoxic effects through similar apoptotic mechanisms.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, thiourea derivatives can also exert their cytotoxic effects by causing cell cycle arrest, which prevents cancer cells from proliferating. The cell cycle is a tightly regulated process with specific checkpoints that ensure the fidelity of cell division. scbt.com

Studies on N,N'-diarylthiourea have shown that these compounds can cause cell cycle arrest in the S phase in MCF-7 cells. nih.gov The S phase is when DNA replication occurs, and arresting the cell cycle at this stage can indicate the presence of DNA damage. nih.gov Other research on different anticancer compounds has demonstrated the ability to induce cell cycle arrest at the G2/M phase, which is the transition phase between the second gap and mitosis. researchgate.netnih.gov For example, a novel series of quinoline (B57606) derivatives were found to cause G2/M phase arrest in MCF-7 cells, and this was linked to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation. researchgate.net

The antioxidant properties of thiourea have also been implicated in its effects on the cell cycle. In one study, the antioxidant thiourea was shown to release the cell cycle arrest caused by okadaic acid, suggesting a role for reactive oxygen species (ROS) in the cell cycle regulation mediated by these compounds. figshare.com The ability of thiourea derivatives to halt cell cycle progression at different phases highlights a significant mechanism for their antiproliferative activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 1 Methyl 3 3 Methylphenyl Thiourea and Analogues

Identification of Key Pharmacophores and Structural Motifs

The fundamental pharmacophore of 1-Methyl-3-(3-methylphenyl)thiourea and its analogues is the N,N'-disubstituted thiourea (B124793) core (-NH-C(S)-NH-). This motif is critical for biological activity, primarily due to its ability to form hydrogen bonds through the N-H protons and coordinate with biological targets via the sulfur atom. biointerfaceresearch.com The key structural features contributing to the activity of this class of compounds include:

The Thiourea Backbone: The thioamide group is a key hydrogen-bonding unit and can participate in various interactions with biological macromolecules. biointerfaceresearch.com

Aromatic Ring (3-methylphenyl group): This lipophilic group influences the compound's ability to cross cell membranes and can engage in hydrophobic and π-π stacking interactions within receptor binding pockets. biointerfaceresearch.com

Methyl Substituent on the Phenyl Ring: The position and electronic nature of substituents on the aryl ring are critical for modulating activity. The methyl group at the meta-position of the phenyl ring in this compound influences its electronic properties and steric profile.

N-Methyl Group: The methyl group on the other nitrogen atom also affects the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity.

The bioactivity of thiourea derivatives is linked to three key features: the nitrogen as a hydrogen-bond donor, the sulfur for complementary binding, and the substituents that enhance binding. biointerfaceresearch.com

Impact of Substituent Modifications on Molecular Properties and Mechanistic Biological Activity

Modifications to the substituents on the this compound structure can significantly alter its physicochemical properties and, consequently, its biological activity.

Modifications on the Phenyl Ring:

The nature and position of substituents on the phenyl ring have a profound effect on the biological activity of thiourea derivatives.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (F, Cl, Br) or trifluoromethyl (CF3) groups, on the phenyl ring often enhances cytotoxic and antimicrobial activities. mdpi.comnih.gov For instance, derivatives with 3,4-dichloro or 4-CF3-phenyl substituents have shown high cytotoxicity against various cancer cell lines. mdpi.com The presence of one fluorine atom on the phenyl ring has been correlated with the best antibacterial effect, while three fluorine atoms exhibited the most intensive antifungal activity. nih.gov

Electron-Donating Groups (EDGs): The effect of EDGs like methyl or methoxy (B1213986) groups can vary depending on the biological target. In some cases, a methoxy group at the 2-position of a pyridine (B92270) ring in a thiourea derivative was found to enhance antiproliferative activity. nih.gov

Position of Substituents: The position of the substituent (ortho, meta, or para) is also crucial. For example, in a series of 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids, a methoxy group in the para position had a better urease inhibitory effect than in the meta position. nih.gov

Modifications on the N-Methyl Group:

Altering the N-alkyl substituent can influence the compound's steric and electronic properties. Replacing the methyl group with larger alkyl or aryl groups can impact the molecule's ability to fit into a binding site and may alter its solubility and metabolic stability.

The following table summarizes the general effects of substituent modifications on the biological activity of thiourea analogues, which can be extrapolated to derivatives of this compound.

| Substituent Modification on Phenyl Ring | General Impact on Biological Activity | Reference Compound Example |

| Addition of Halogens (e.g., Cl, F) | Often increases anticancer and antimicrobial activity. | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea |

| Addition of Trifluoromethyl (CF3) group | Generally enhances cytotoxicity. | 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea |

| Addition of Methoxy (OCH3) group | Can enhance antiproliferative activity, position-dependent. | N-[6-(2-methoxy-pyridin-3-yl)-BT-2-yl]-N′-[2-(morpholin-4-yl-)ethyl]urea |

| Addition of Methyl (CH3) group | Effect varies depending on position and target. | This compound |

Computational SAR Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of thiourea derivatives. nih.govnih.govresearchgate.netfarmaciajournal.com These studies help in understanding the relationship between the chemical structure and biological activity in a quantitative manner. farmaciajournal.com

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to thiourea analogues. nih.gov These models generate 3D contour maps that indicate regions where steric bulk, electrostatic interactions, and other properties are favorable or unfavorable for activity. For a series of thiourea analogs as MK-2 inhibitors, CoMFA results showed that both steric and electrostatic fields were significant contributors to the inhibitory activity. nih.gov

Molecular Docking: Docking studies provide insights into the binding modes of thiourea derivatives within the active sites of target proteins. nih.govresearchgate.net For instance, docking studies on thiourea analogs as influenza virus neuraminidase inhibitors revealed that hydrogen bonding and electrostatic interactions were highly correlated with their inhibitory activities. nih.gov

Key Predictors in QSAR Models: QSAR modeling for sulfur-containing thiourea derivatives has identified several chemical properties as key predictors for anticancer activities. These include mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient. researchgate.net

These computational approaches allow for the rational design of new analogues of this compound with potentially improved activity by suggesting specific modifications to its structure.

Correlation between Molecular Structure and Observed Mechanistic Activities

The molecular structure of this compound and its analogues directly correlates with their observed mechanistic activities. The thiourea scaffold allows for interactions with a variety of biological targets, leading to diverse pharmacological effects.

Enzyme Inhibition: Many thiourea derivatives act as enzyme inhibitors. nih.gov The thiourea moiety can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues. For example, N-monosubstituted aroylthioureas have been shown to be potent urease inhibitors, binding to the urea (B33335) binding site. nih.gov

Anticancer Activity: The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis. mdpi.com Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs have shown that potent compounds can induce late apoptosis in cancer cells. mdpi.com The planar structure of the aryl substituent can facilitate DNA intercalation or binding to specific proteins involved in cell proliferation. biointerfaceresearch.com

Antimicrobial Activity: The antimicrobial effects of thiourea derivatives can be attributed to their interaction with microbial enzymes or cell wall components. The lipophilicity conferred by the substituted phenyl ring is crucial for penetrating the microbial cell membrane.

The following table illustrates the correlation between structural features of thiourea analogues and their mechanistic activities.

| Structural Feature | Mechanistic Activity | Example of Interaction |

| Thiourea core (-NH-C(S)-NH-) | Enzyme Inhibition, Anticancer | Hydrogen bonding with amino acid residues in enzyme active sites; Induction of apoptosis. |

| Substituted Phenyl Ring | Increased Potency, Target Specificity | Hydrophobic and π-π interactions within binding pockets; Enhanced cell membrane permeability. |

| N-Alkyl/Aryl Substituents | Modulation of Activity | Steric influence on binding affinity; Alteration of lipophilicity and solubility. |

Alternative and Emerging Applications of 1 Methyl 3 3 Methylphenyl Thiourea

Applications in Materials Science (e.g., polymer additives, functional coatings)

There is no available data on the application of 1-Methyl-3-(3-methylphenyl)thiourea as a polymer additive or in the formulation of functional coatings.

Role in Catalysis (e.g., organocatalysis, ligand in metal catalysis)

No studies were found that investigate or report the use of this compound as an organocatalyst or as a ligand in metal catalysis.

Use in Chemo-sensors or Analytical Chemistry

There is no information available regarding the utilization of this compound in the development of chemo-sensors or its application in analytical chemistry.

Environmental Applications (e.g., heavy metal removal, pollutant degradation)

Research on the environmental applications of this compound, such as for heavy metal removal or the degradation of pollutants, has not been found in the surveyed scientific literature.

Conclusion and Future Research Perspectives

Summary of Key Findings on 1-Methyl-3-(3-methylphenyl)thiourea

While dedicated research on the specific compound this compound is not extensively documented in publicly available literature, a comprehensive analysis of related thiourea (B124793) derivatives allows for a summary of expected key characteristics and findings. Thiourea and its derivatives are a versatile class of organosulfur compounds with a broad spectrum of applications in chemistry and biology. nih.govmdpi.com The core structure, characterized by a C=S group flanked by nitrogen atoms, allows for significant structural diversity through substitution, which in turn modulates their chemical and biological properties. nih.govnih.gov

Research on analogous compounds, such as 3-Acetyl-1-(3-methylphenyl)thiourea and 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, provides valuable insights. nih.govmdpi.com The synthesis of such derivatives is typically straightforward, often involving the reaction of an appropriate isothiocyanate with an amine. researchgate.net For this compound, this would likely involve the reaction of 3-methylphenyl isothiocyanate with methylamine (B109427).

Spectroscopic characterization of thiourea derivatives, including FT-IR, ¹H-NMR, and ¹³C-NMR, is well-established for confirming their molecular structure. researchgate.netnih.gov For instance, the FT-IR spectrum is expected to show characteristic stretching bands for N-H, C=S, and C-N bonds. nih.govresearchgate.net X-ray crystallography studies on similar compounds have revealed details about their solid-state conformation, including intramolecular and intermolecular hydrogen bonding, which are crucial for understanding their physical properties and biological interactions. nih.govnih.gov

The biological potential of thiourea derivatives is a major area of investigation. They have been reported to exhibit a wide range of activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory effects. mdpi.comresearchgate.netnih.gov The specific substituents on the thiourea scaffold play a critical role in determining the type and potency of these activities. nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the lack of specific experimental data for this compound. To address this, the following research avenues should be explored:

Synthesis and Characterization: A systematic study on the synthesis of this compound is needed to establish an optimized and efficient protocol. Following synthesis, comprehensive characterization using modern analytical techniques is essential. This includes:

Spectroscopic Analysis: Detailed FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the molecular structure.

Crystallographic Studies: Single-crystal X-ray diffraction to determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov This would provide valuable insights into its solid-state properties and potential for forming co-crystals or complexes.

Physicochemical Properties: Investigation into its fundamental physicochemical properties, such as solubility in various solvents, melting point, and lipophilicity (LogP), is crucial for understanding its behavior in different environments and for designing formulation strategies if it shows biological activity.

Biological Screening: A broad-based biological screening of this compound is warranted to identify any potential therapeutic applications. Based on the activities of related compounds, screening should include:

Antimicrobial Assays: Testing against a panel of pathogenic bacteria and fungi. nih.gov

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines. researchgate.netnih.gov

Enzyme Inhibition Studies: Assessing its potential to inhibit specific enzymes, such as urease or kinases, which are known targets for thiourea derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, systematic modifications of the this compound structure can be undertaken to establish clear structure-activity relationships. This would involve synthesizing analogs with different substituents on the phenyl ring and varying the alkyl group on the other nitrogen atom.

Potential for Rational Design of Novel Thiourea Derivatives with Tailored Properties

The thiourea scaffold is an excellent platform for the rational design of new molecules with specific, tailored properties. nih.gov The ease of synthesis and the ability to introduce a wide variety of functional groups allow for fine-tuning of electronic, steric, and physicochemical properties.

Starting from the basic structure of this compound, several design strategies can be envisioned:

Enhancing Biological Activity: By incorporating specific pharmacophores into the structure, it is possible to design derivatives with enhanced biological activity. For example, introducing halogen atoms or trifluoromethyl groups to the phenyl ring has been shown to increase the cytotoxic effects of some thiourea derivatives. nih.gov

Modulating Solubility and Bioavailability: The solubility and bioavailability of a compound are critical for its therapeutic efficacy. By introducing polar groups (e.g., hydroxyl, carboxyl) or by creating prodrugs, the pharmacokinetic profile of novel thiourea derivatives can be improved.

Developing Fluorescent Probes and Sensors: Thiourea derivatives have shown promise as fluorescent sensors for detecting metal ions and anions. nih.gov By incorporating fluorogenic moieties into the structure of this compound, novel chemosensors could be developed.

Creating Novel Ligands for Metal Complexes: The sulfur and nitrogen atoms of the thiourea group can act as coordination sites for metal ions, forming stable complexes. mdpi.commdpi.com These metal complexes often exhibit unique biological and catalytic properties compared to the free ligand. Designing derivatives of this compound with specific chelating properties could lead to new catalysts or metallodrugs.

Broader Implications for Chemical and Biological Sciences

The study of this compound and its derivatives has broader implications that extend beyond this specific compound.

Advancement in Medicinal Chemistry: The exploration of new thiourea derivatives contributes to the ever-expanding library of bioactive compounds. researchgate.netsciencepublishinggroup.com The identification of novel scaffolds with potent and selective biological activities is crucial for the development of new drugs to combat diseases like cancer and microbial infections. mdpi.comresearchgate.net

Development of New Synthetic Methodologies: The need to synthesize a diverse range of thiourea derivatives can drive the development of new and more efficient synthetic methods. researchgate.net

Insights into Molecular Recognition: Studying the interactions of thiourea derivatives with biological targets such as enzymes and receptors provides fundamental insights into molecular recognition processes. The hydrogen bonding capabilities of the thiourea moiety are of particular interest in this regard. nih.gov

Applications in Materials Science: Thiourea derivatives can be used as building blocks for the synthesis of polymers and coordination polymers with interesting optical, electronic, and magnetic properties. They can also function as corrosion inhibitors and in other materials science applications. rsc.org

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-(3-methylphenyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation of 3-methylphenyl isothiocyanate with methylamine. Reaction optimization involves controlling stoichiometry (1:1 molar ratio) in anhydrous solvents like THF or ethanol under nitrogen to prevent oxidation. Monitoring progress via TLC (silica gel, hexane/ethyl acetate) ensures completion . Side products like symmetrical thioureas can arise from excess reagents, necessitating purification via column chromatography.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent connectivity (e.g., methyl groups at 1.5–2.0 ppm and aromatic protons at 6.8–7.4 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL or OLEX2) resolves bond lengths (C=S: ~1.68 Å) and torsion angles. The compound crystallizes in monoclinic systems (space group P2/c) with intermolecular N–H···S hydrogen bonds stabilizing the lattice .

- IR : Strong absorption bands at ~1250 cm (C=S) and ~3300 cm (N–H) .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic structure and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating nucleophilic sites at the thiocarbonyl sulfur. Mulliken charges reveal electron-deficient aromatic rings, guiding predictions for electrophilic substitution reactions. Molecular dynamics (MD) simulations further assess solvation effects in polar solvents like DMSO .

Q. What hydrogen-bonding patterns dominate the crystal packing of this compound, and how do they influence material properties?

- Methodological Answer : Graph-set analysis (e.g., using Mercury software) identifies R(8) motifs from N–H···S interactions, forming chains along the crystallographic b-axis. These interactions contribute to a high melting point (~180°C) and low solubility in non-polar solvents. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., S···H: 12%, H···H: 45%), critical for predicting mechanical stability .

Q. How does structural modification of this compound impact its biological activity, such as enzyme inhibition?

- Methodological Answer : Substituent variation (e.g., introducing electron-withdrawing groups on the phenyl ring) enhances cholinesterase inhibition (IC < 10 µM). Docking studies (AutoDock Vina) show the thiourea moiety binds to the enzyme’s catalytic triad via hydrogen bonds, while methyl groups improve lipophilicity (logP ~2.8) for blood-brain barrier penetration .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how are they addressed?

- Methodological Answer : Challenges include:

- Twinned data : Use TWINABS for scaling and HKLF 5 format in SHELXL.

- Disordered methyl groups : Apply ISOR and SIMU restraints.

- Hydrogen bonding ambiguity : Validate via PARST and PLATON checks .

Q. What are the thermal decomposition pathways of this compound, and how are they analyzed experimentally?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows two-stage decomposition:

Stage 1 (170–200°C) : Isomerization to isothiocyanate derivatives.

Stage 2 (>250°C) : Sulfur elimination, forming aromatic amines.

- Coupled with GC-MS, this identifies volatile byproducts like methylamine and CS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。